![molecular formula C12H15N3 B5185948 N-(sec-butyl)-4-quinazolinamine](/img/structure/B5185948.png)
N-(sec-butyl)-4-quinazolinamine
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Description
"N-(sec-butyl)-4-quinazolinamine" is a chemical compound related to the quinazoline group. Quinazolines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
- A method for synthesizing related quinazolinamines involves the condensation of the appropriate 2,4-dichloroquinazoline with N,N-dialkylalkylenediamine, followed by further condensation with arylamine (Elslager et al., 1981).
- Another synthesis approach uses selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions for quinazoline derivatives (Wu & Yu, 2010).
Molecular Structure Analysis
Quinazolinamines exhibit a variety of molecular structures, often determined by the specific substituents and synthesis methods used. Structural analysis typically involves advanced techniques like NMR and X-ray crystallography.
Chemical Reactions and Properties
- Quinazolines can be synthesized through various reactions, including palladium-catalyzed reactions and iron-catalyzed oxidative amination (Ma et al., 2011).
- The reactivity of quinazolinamines is influenced by their molecular structure, with different substituents affecting their chemical properties.
Physical Properties Analysis
The physical properties of quinazolinamines, including solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for understanding their behavior in different environments.
Chemical Properties Analysis
- Quinazolinamines exhibit a range of chemical properties, including potential antibacterial activity (Van Horn et al., 2014).
- Their chemical behavior in reactions is influenced by factors like electronic effects and steric hindrance.
Mechanism of Action
Target of Action
It’s known that nitrile-containing pharmaceuticals, which include compounds like n-(sec-butyl)-4-quinazolinamine, have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to interact with their targets, leading to changes that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It’s worth noting that the manipulation of metabolic pathways controlled by signaling molecules has been a focus in the study of similar compounds .
Pharmacokinetics
The presence of the nitrile group in similar compounds has been associated with improved pharmacokinetic profiles .
Result of Action
The nitrile group in similar compounds has been associated with enhanced binding affinity to the target, which can lead to various cellular and molecular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(sec-butyl)-4-quinazolinamine. For instance, micro-topography and edaphic factors have been shown to influence the volatile oil components of similar compounds .
Future Directions
properties
IUPAC Name |
N-butan-2-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9(2)15-12-10-6-4-5-7-11(10)13-8-14-12/h4-9H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKBVJVIWIVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)quinazolin-4-amine |
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